molecular formula C18H21NO3 B5200024 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide

2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B5200024
M. Wt: 299.4 g/mol
InChI Key: SDQLXQWBEDPBSQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a phenol ring, which is further connected to an acetamide group via a propyl chain that includes a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:

  • Phenol Derivative Preparation: The starting material, 2-methoxyphenol, undergoes a reaction with an appropriate reagent to introduce the propyl chain.

  • Acetylation: The phenol derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Amination: The acetylated product is subjected to amination with 3-phenylpropylamine to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.

Types of Reactions:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the nitro group if present, converting it to an amine.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide ions are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Amines and amides.

  • Substitution: Ether derivatives and other substituted phenols.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenoxy)acetamide: Similar structure but lacks the phenylpropyl group.

  • N-(3-Phenylpropyl)acetamide: Similar to the target compound but lacks the methoxyphenoxy group.

Uniqueness: The presence of both the methoxy group and the phenylpropyl group in 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide provides unique chemical properties and potential biological activities compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-11-5-6-12-17(16)22-14-18(20)19-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQLXQWBEDPBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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